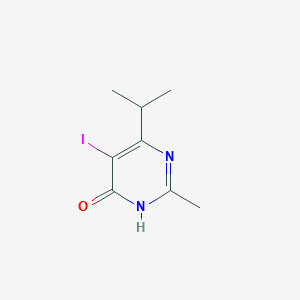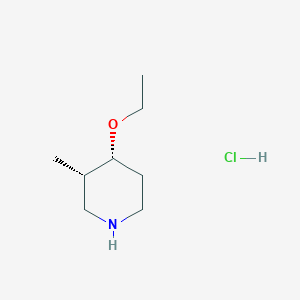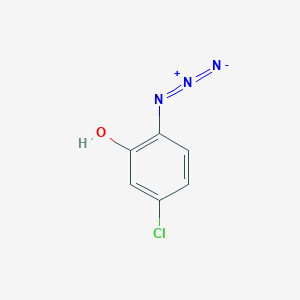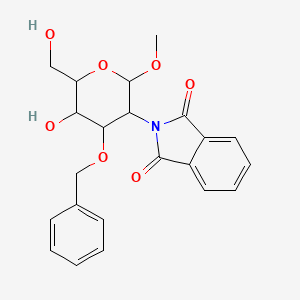
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a chemical compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
Métodos De Preparación
Análisis De Reacciones Químicas
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or reduction to form an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.
Common reagents used in these reactions include sodium hydroxide, ethoxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The specific mechanism of action of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is not well-documented. like other pyrimidine derivatives, it is likely to interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol can be compared with other similar compounds, such as:
5-Iodo-6-methylpyrimidin-4-ol: This compound has a similar structure but lacks the isopropyl group at the 6th position.
5-Iodo-2-isopropyl-6-methyl-pyrimidin-4-ol: This compound has the same structure but with different substituents at the 2nd and 6th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H11IN2O |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12) |
Clave InChI |
DFPLIGIDXJIHIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)



![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)

![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)

![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
